molecular formula C16H27N6O5PS B1662275 cAMPS-Sp, triethylammonium salt CAS No. 93602-66-5

cAMPS-Sp, triethylammonium salt

Cat. No.: B1662275
CAS No.: 93602-66-5
M. Wt: 446.5 g/mol
InChI Key: OXIPZMKSNMRTIV-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by RP-cAMPS is the cAMP-dependent signaling pathway . Under normal conditions, the activation of PKA by cAMP leads to a cascade of events involving the phosphorylation of various proteins, which can affect numerous cellular processes. By inhibiting PKA activation, RP-cAMPS can disrupt this pathway and alter these processes.

Pharmacokinetics

Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RP-cAMPS is limited. It is known that rp-camps is resistant to hydrolysis by phosphodiesterases , which suggests that it may have a relatively long half-life within cells. This resistance to breakdown could potentially enhance its bioavailability and prolong its effects within the cell.

Result of Action

The inhibition of PKA activation by RP-cAMPS can have various molecular and cellular effects, depending on the specific cellular context. For example, in the context of pain-related synaptic plasticity, RP-cAMPS has been shown to decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .

Biochemical Analysis

Biochemical Properties

RP-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly Protein Kinase A (PKA). RP-cAMPS prevents the dissociation of Protein Kinase A I & II catalytic from regulatory subunits, thus inhibiting the cAMP signal pathway . It also competes with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .

Cellular Effects

RP-cAMPS has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the cAMP signal pathway, which can have wide-ranging effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of RP-cAMPS involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. RP-cAMPS acts as an antagonist of cAMP to prevent the activation of PKA by competing with cAMP at nucleotide-binding sites on the regulatory subunits of PKA .

Temporal Effects in Laboratory Settings

The effects of RP-cAMPS change over time in laboratory settings. It demonstrates resistance to hydrolysis by phosphodiesterases, making it stable over time

Metabolic Pathways

RP-cAMPS is involved in the cAMP signal pathway, a critical metabolic pathway. It interacts with the regulatory subunits of PKA, a key enzyme in this pathway .

Preparation Methods

cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

cAMPS-Sp, triethylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .

Properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPZMKSNMRTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992430
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-13-5
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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